molecular formula C14H15NO4S2 B2408994 Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate CAS No. 1984073-15-5

Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate

Cat. No.: B2408994
CAS No.: 1984073-15-5
M. Wt: 325.4
InChI Key: BEJSVGMWDFPHPO-UHFFFAOYSA-N
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Description

Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate is an organic compound with the molecular formula C13H15NO4S2 This compound is characterized by the presence of a thiophene ring, a sulfonyl group, and a carboxylate ester

Properties

IUPAC Name

methyl 3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-10-4-6-11(7-5-10)21(17,18)15(2)12-8-9-20-13(12)14(16)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJSVGMWDFPHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with methylamine and 4-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The thiophene ring provides a stable aromatic system that can participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Methyl 3-sulfonyl amino-2-thiophenecarboxylate: This compound shares a similar structure but lacks the methyl group on the sulfonyl amino moiety.

    Methyl 3-aminosulfonylthiophene-2-carboxylate: Another similar compound with a different substitution pattern on the thiophene ring.

Uniqueness: Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .

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